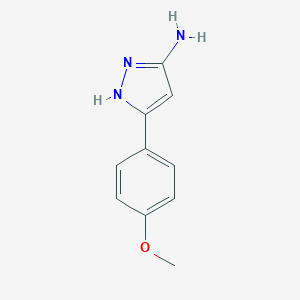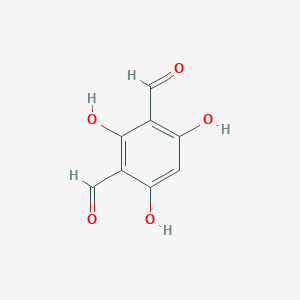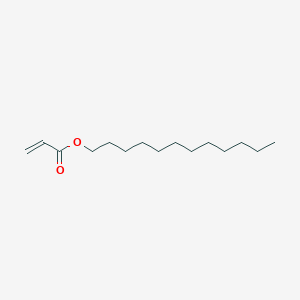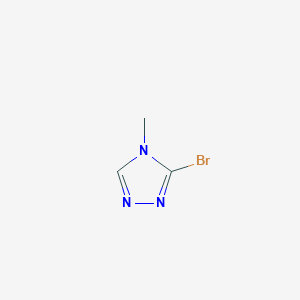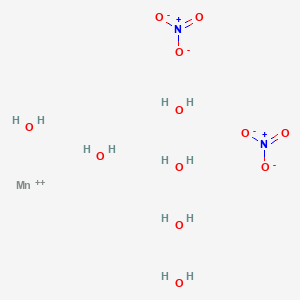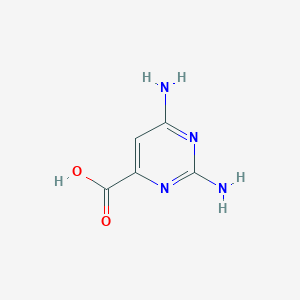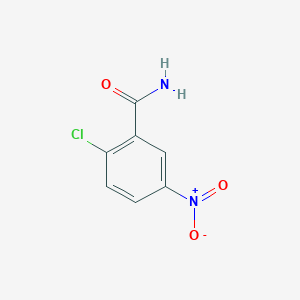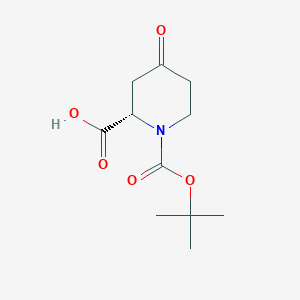
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines. The presence of the 4-oxo and 2-carboxylic acid functionalities suggests that the compound could be an intermediate in the synthesis of more complex molecules, possibly with biological activity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, they do provide insight into related compounds. For instance, the synthesis of 1-(tert-butyl)-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves the introduction of a tert-butyl group, which is similar to the tert-butoxycarbonyl group in the compound of interest . This suggests that similar synthetic strategies could be employed, such as the use of Boc anhydride for the introduction of the Boc protecting group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate . This compound, which also contains a piperidine ring and a tert-butyl group, exhibits strong O-H...O=C hydrogen bonds that lead to infinite chains in the crystal structure. It is reasonable to infer that (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid may form similar hydrogen bonding patterns due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid can be inferred from the properties of structurally similar compounds. For example, the solubility of the compound may be influenced by the presence of the tert-butoxycarbonyl and carboxylic acid groups, which could increase solubility in polar solvents. The compound's melting point, boiling point, and stability would be determined by its molecular structure, particularly the strength of intermolecular interactions such as hydrogen bonding .
Scientific Research Applications
-
Synthesis of N-heterocycles via sulfinimines
- Application : The tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It has been extensively used as a chiral auxiliary in the synthesis of N-heterocycles via sulfinimines .
- Method : The synthesis involves the use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
-
Direct and sustainable synthesis of tertiary butyl esters
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : The synthesis involves the use of flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile and sustainable compared to the batch .
-
Chiral Sulfinamides in Stereoselective Synthesis of Amines
- Application : Chiral sulfinamides, such as tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
- Method : The synthesis involves the use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
-
Protecting Group in Chemical Reactions
- Application : The tert-butoxycarbonyl group is often used as a protecting group in chemical reactions . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
- Method : The specific method of application would depend on the particular reaction being carried out .
- Results : The use of the tert-butoxycarbonyl group as a protecting group can help to improve the efficiency and selectivity of chemical reactions .
-
Synthesis of N-heterocycles via sulfinimines
- Application : The tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It has been extensively used as a chiral auxiliary in the synthesis of N-heterocycles via sulfinimines .
- Method : The synthesis involves the use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
-
Direct and sustainable synthesis of tertiary butyl esters
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : The synthesis involves the use of flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile and sustainable compared to the batch .
Future Directions
The Boc group has been extensively used in the stereoselective synthesis of amines and their derivatives . Future research may continue to explore its applications in the synthesis of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCBXYUAJQMQM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |
CAS RN |
198646-60-5 |
Source


|
| Record name | (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

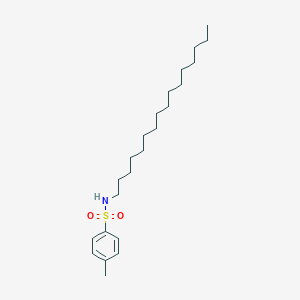
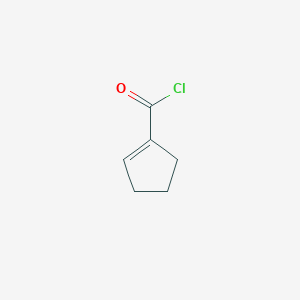
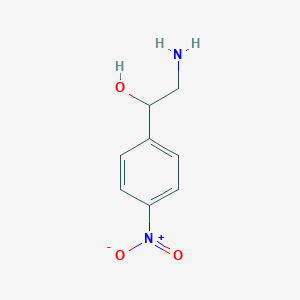

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

